molecular formula C29H40N6O8 B1339896 H-Pro-pro-gly-phe-ser-pro-OH CAS No. 23828-06-0

H-Pro-pro-gly-phe-ser-pro-OH

Cat. No.: B1339896
CAS No.: 23828-06-0
M. Wt: 600.7 g/mol
InChI Key: ACXPKKAGSGSMMJ-VUBDRERZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Pro-pro-gly-phe-ser-pro-OH is a peptide consisting of the amino acids proline, glycine, phenylalanine, and serine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is of interest due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Pro-pro-gly-phe-ser-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the anchored amino acid, forming a peptide bond.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling reactions.

Common reagents used in SPPS include:

    Dicyclohexylcarbodiimide (DCC): or for coupling.

    N-Hydroxybenzotriazole (HOBt): or as additives to improve coupling efficiency.

    Trifluoroacetic acid (TFA): for deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The use of green solvents like propylene carbonate is being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Pro-pro-gly-phe-ser-pro-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for forming disulfide bonds.

    Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for breaking disulfide bonds.

    Substitution reactions: Use of specific amino acid derivatives and coupling reagents in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

Chemistry

Peptides like H-Pro-pro-gly-phe-ser-pro-OH are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide bond formation and stability.

Biology

In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. They can also be used as probes to investigate cellular processes.

Medicine

Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides like this compound may be explored for their potential biological activity and therapeutic applications.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. Their ability to interact with biological systems makes them valuable in various applications.

Mechanism of Action

The mechanism of action of peptides like H-Pro-pro-gly-phe-ser-pro-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired biological effect. The exact pathways involved vary depending on the peptide and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-pro-gly-phe-ser-pro-OH is unique due to its specific sequence and potential biological activity. While similar to other peptides like bradykinin and angiotensin II, its distinct sequence may confer unique properties and applications.

Properties

IUPAC Name

(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPKKAGSGSMMJ-VUBDRERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pro-pro-gly-phe-ser-pro-OH
Reactant of Route 2
H-Pro-pro-gly-phe-ser-pro-OH
Reactant of Route 3
H-Pro-pro-gly-phe-ser-pro-OH
Reactant of Route 4
H-Pro-pro-gly-phe-ser-pro-OH
Reactant of Route 5
Reactant of Route 5
H-Pro-pro-gly-phe-ser-pro-OH
Reactant of Route 6
H-Pro-pro-gly-phe-ser-pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.